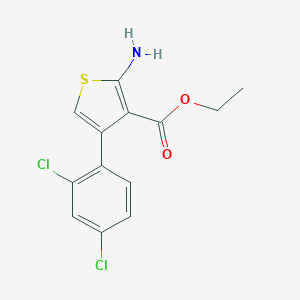

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a compound used for proteomics research . It has a molecular formula of C13H11Cl2NO2S and a molecular weight of 316.20 .

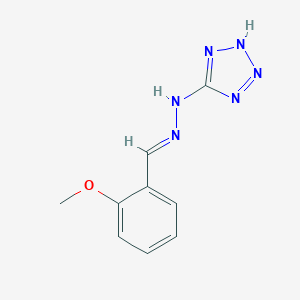

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate consists of a thiophene ring substituted with an ethyl carboxylate group, an amino group, and a 2,4-dichlorophenyl group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and its derivatives exhibit notable antimicrobial properties. For instance, Prasad et al. (2017) reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives showing significant antibacterial activity, assessed through the minimum inhibitory concentration method (Prasad et al., 2017). Similarly, Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes with antimicrobial activity, highlighting the potential of these compounds in addressing microbial infections (Arora et al., 2013).

Cancer Research

Research by Mohareb et al. (2016) demonstrated that certain thiophene derivatives, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, showed significant anti-cancer activity against various tumor cell lines, indicating a potential role in cancer treatment (Mohareb et al., 2016).

Dyeing Properties

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate derivatives have been applied in the textile industry for dyeing purposes. Rangnekar et al. (1999) synthesized ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate, which was used as a disperse dye on polyester fibers, showcasing its utility in textile coloring (Rangnekar et al., 1999).

Synthetic Chemistry

The compound and its derivatives play a significant role in synthetic chemistry. For instance, the work by Abaee and Cheraghi (2013) on a four-component Gewald reaction under organocatalyzed aqueous conditions used ethyl cyanoacetate, an important building block in the synthesis of thiophene derivatives, indicating the versatility of these compounds in organic synthesis (Abaee & Cheraghi, 2013).

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of biological activities and are often used in medicinal chemistry .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives have been associated with various pharmacological properties, such as anticancer activity .

Action Environment

It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of chemical compounds .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-9(6-19-12(11)16)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLLZSJHYLHEEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412919.png)

![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile](/img/structure/B412922.png)

![3-[(4-butoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B412923.png)

![2-[(3-chloro-4-ethoxybenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B412926.png)

![2-(2,4-dimethylphenyl)-7-methoxy-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B412928.png)

![3-benzyl-2-(methylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412929.png)

![2-(2,4-dimethylphenyl)-7-methoxy-4-[(2-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B412930.png)

![2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-(2,6-dichlorophenyl)quinazolin-4-one](/img/structure/B412935.png)

![4-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B412938.png)

![5-{[2-(1,3-Benzoxazol-2-yl)-2-cyanovinyl]amino}-2-chlorobenzoic acid](/img/structure/B412942.png)